Carbazomycin E Carbazomycin E
Brand Name: Vulcanchem
CAS No.: 103744-20-3
VCID: VC0009385
InChI: InChI=1S/C15H13NO3/c1-8-10(7-17)13-12(14(18)15(8)19-2)9-5-3-4-6-11(9)16-13/h3-7,16,18H,1-2H3
SMILES: CC1=C(C2=C(C3=CC=CC=C3N2)C(=C1OC)O)C=O
Molecular Formula: C15H13NO3
Molecular Weight: 255.27 g/mol

Carbazomycin E

CAS No.: 103744-20-3

VCID: VC0009385

Molecular Formula: C15H13NO3

Molecular Weight: 255.27 g/mol

* For research use only. Not for human or veterinary use.

Carbazomycin E - 103744-20-3

Description

Carbazomycin E is a minor component of the carbazomycin complex, which was isolated from the cultured broth of Streptoverticillium ehimense . It was found to contain an aldehyde function and was identified as carbazomycinal . Carbazomycins, including carbazomycin E, possess a carbazole skeleton, a tricyclic structure frequently found in biologically active compounds . These compounds exhibit a broad spectrum of biological activities, including antitumor, antibiotic, antiviral, anti-HIV, anti-inflammatory, antimalarial, psychotropic, antihistaminic, antioxidative, and antituberculosis activities .

Carbazomycin B, another member of the carbazomycin family, has shown inhibitory effects on the metabolism of Xanthomonas oryzae pv. oryzae (Xoo), a bacterium that causes rice blight . Specifically, carbazomycin B can inhibit the production of extracellular polymeric substance (EPS) and xanthomonadin, which are essential for the growth and development of biofilm in Xoo . Research indicates that as the concentration of carbazomycin B increases, the reduction of EPS in Xoo also increases significantly .

Carbazoles, the broader class of compounds to which Carbazomycin E belongs, are aromatic heterocyclic organic compounds with a tricyclic structure consisting of two benzene rings fused to a nitrogen-containing ring . Carbazoles, including carbazomycin D, carbazomycin F, carbazomycin G, and carbazomycin H, have been investigated for their pharmaceutical properties, with some showing potential as antioxidants to protect neuronal cells against oxidative damage . The total synthesis of carbazomycins E and F has been achieved through double functionalization of an aryne intermediate derived from a 2-aminobiphenyl derivative .

CAS No. 103744-20-3
Product Name Carbazomycin E
Molecular Formula C15H13NO3
Molecular Weight 255.27 g/mol
IUPAC Name 4-hydroxy-3-methoxy-2-methyl-9H-carbazole-1-carbaldehyde
Standard InChI InChI=1S/C15H13NO3/c1-8-10(7-17)13-12(14(18)15(8)19-2)9-5-3-4-6-11(9)16-13/h3-7,16,18H,1-2H3
Standard InChIKey BEJNHSBULWLOJS-UHFFFAOYSA-N
SMILES CC1=C(C2=C(C3=CC=CC=C3N2)C(=C1OC)O)C=O
Canonical SMILES CC1=C(C2=C(C3=CC=CC=C3N2)C(=C1OC)O)C=O
Synonyms carbazomycin E
carbazomycinal
PubChem Compound 128437
Last Modified Feb 18 2024

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